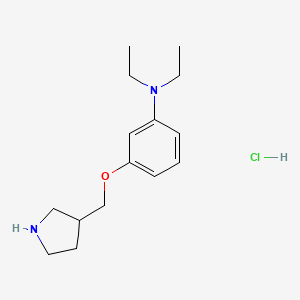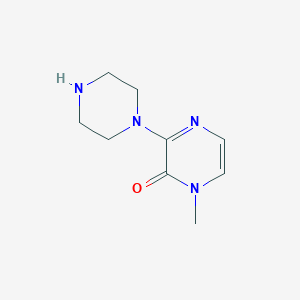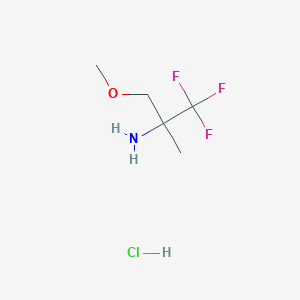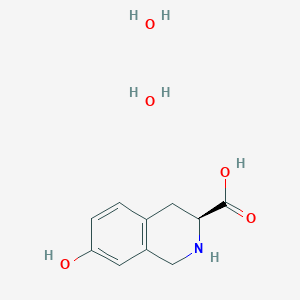
N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline hydrochloride
Descripción general
Descripción
“N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C15H25ClN2O . Its average mass is 284.825 Da and its monoisotopic mass is 284.165527 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline hydrochloride” such as its melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Genotoxic Activities of Aniline and its Metabolites
Aniline derivatives, including N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline hydrochloride, can be studied for their genotoxic potential. Bomhard and Herbold (2005) reviewed the genotoxicity of aniline and its metabolites, focusing on their potential to induce spleen tumors in rats through mechanisms other than direct genetic damage, such as chronic oxidative stress caused by an overload of the spleen with iron (Bomhard & Herbold, 2005).
Conducting Polymer Coated Carbon Surfaces
Aniline derivatives are crucial in the development of conducting polymers, which have a wide range of applications, including in biosensors. Ates and Sarac (2009) discussed the electropolymerization of aniline onto carbon surfaces, illustrating the significant role these derivatives play in enhancing the properties of polymers for use in batteries, sensors, and other electronic devices (Ates & Sarac, 2009).
Synthesis and Structural Properties
The reactivity of aniline derivatives in synthetic chemistry, including their role in forming novel compounds with potential pharmacological applications, is another area of interest. Issac and Tierney (1996) investigated the reaction of chloral with substituted anilines, leading to various novel thiazolidin-4-ones, showcasing the versatility of aniline derivatives in synthetic routes (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
N,N-diethyl-3-(pyrrolidin-3-ylmethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)14-6-5-7-15(10-14)18-12-13-8-9-16-11-13;/h5-7,10,13,16H,3-4,8-9,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHLOYKJEINZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3-(3-pyrrolidinylmethoxy)aniline hydrochloride | |
CAS RN |
1220029-80-0 | |
| Record name | Benzenamine, N,N-diethyl-3-(3-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)


![4-Methyl-2-[(3-methylpiperazin-1-yl)methyl]morpholine](/img/structure/B1426310.png)

![2-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426318.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426320.png)